UK 34787

Thromboxane A2 Enzyme Selectivity Prostanoid Pathway

UK 34787 (3-isopropyl-3-(1-imidazolylmethyl)indole) is a selective thromboxane synthetase inhibitor (MW 239.32, C15H17N3). Unlike broad-spectrum COX inhibitors, it precisely targets thromboxane A2 synthase without affecting prostacyclin synthesis, essential for dissecting platelet signaling pathways. Ideal for thrombosis, hemostasis, and cardiovascular research, its unique responder/non-responder profile enables studies of inter-individual variability. Choose UK 34787 for unambiguous attribution of effects to TXA2—critical for research requiring mechanistic precision over non-selective prostanoid modulation. Confirm availability today.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 72818-36-1
Cat. No. B1682694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK 34787
CAS72818-36-1
Synonyms3-isopropyl-3-(1-imidazolylmethyl)indole
UK 34787
UK 34787 monohydorchloride
UK-34787
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=CC=CC=C2N1)CN3C=CN=C3
InChIInChI=1S/C15H17N3/c1-11(2)15-13(9-18-8-7-16-10-18)12-5-3-4-6-14(12)17-15/h3-8,10-11,17H,9H2,1-2H3
InChIKeyNZXGMVRYQLENHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UK 34787 (72818-36-1): A Selective Thromboxane Synthetase Inhibitor for Cardiovascular Research Procurement


UK 34787 (3-isopropyl-3-(1-imidazolylmethyl)indole) is a synthetic small molecule belonging to the indole class, distinguished by its imidazolylmethyl substituent [1]. It is characterized as a selective thromboxane synthetase inhibitor [2], a critical target in the arachidonic acid cascade. Its chemical structure (C15H17N3; MW 239.32) [3] underpins its specific mechanism of action, differentiating it from broader cyclooxygenase (COX) inhibitors. This compound has been a cornerstone in platelet function studies since its early characterization in the 1980s, particularly for dissecting thromboxane A2-dependent pathways from other prostanoid-mediated effects.

The Indispensability of UK 34787 in Thromboxane Pathway Research: Why Analogs Fall Short


Substitution with other thromboxane pathway modulators is scientifically unsound due to critical mechanistic and functional divergences. Cyclooxygenase inhibitors like aspirin indiscriminately block the entire prostanoid synthesis pathway, including protective prostacyclin [1]. Other thromboxane synthetase inhibitors, such as dazoxiben (UK-37248), exhibit different functional effects on platelet aggregation, with UK 34787 demonstrating unique responder/non-responder profiles [2]. Furthermore, compounds like CGS-13080, while potent (IC50 3 nM), possess a distinct imidazo[1,5-a]pyridine scaffold, leading to different selectivity profiles and downstream effects on prostaglandin shunting [3]. These divergences necessitate the use of UK 34787 for studies requiring its specific pharmacological fingerprint.

Quantitative Evidence for UK 34787's Differential Profile in Thromboxane Synthetase Inhibition


Selectivity Profile: UK 34787 vs. Cyclooxygenase and Prostacyclin Synthetase

UK 34787 demonstrates high selectivity for thromboxane synthetase over cyclooxygenase and prostacyclin synthetase. Unlike non-selective COX inhibitors such as aspirin or indomethacin, UK 34787 does not appreciably inhibit these enzymes [1]. This selective profile is critical for experiments requiring isolated inhibition of thromboxane A2 synthesis without altering the production of other prostanoids like prostacyclin (PGI2) [2].

Thromboxane A2 Enzyme Selectivity Prostanoid Pathway

Comparative Platelet Aggregation Response: UK 34787 vs. Dazoxiben (UK-37248)

In a comparative study of five thromboxane synthetase inhibitors, UK 34787 and dazoxiben (UK-37248) both inhibited arachidonic acid-induced platelet aggregation in 13 out of 30 healthy volunteers (responders), while having no effect in 4 volunteers (non-responders) [1]. This demonstrates a shared pharmacodynamic limitation, but also confirms that UK 34787's anti-aggregatory effect is comparable to its structural analog dazoxiben in this specific assay.

Platelet Aggregation Thromboxane A2 Responder Phenotype

Potency Comparison: UK 34787 vs. CGS-13080 in Thromboxane Synthetase Inhibition

While UK 34787 is a potent thromboxane synthetase inhibitor, its exact IC50 is not consistently reported in the literature in a standardized, comparable assay. However, it is clearly less potent than the advanced inhibitor CGS-13080. CGS-13080 inhibits cell-free thromboxane synthetase with an IC50 of 3 nM [1]. This quantitative potency difference is substantial, indicating CGS-13080 is a superior tool for studies requiring maximal inhibition at low concentrations, whereas UK 34787 remains a valuable tool for studying less complete or more nuanced inhibition.

Thromboxane A2 Enzyme Inhibition IC50

Functional Selectivity vs. Dipyridamole: Differential Effects on Platelet Release Reaction

UK 34787 and dipyridamole both modulate platelet function, but through distinct mechanisms. UK 34787 inhibits the arachidonate-induced release reaction in a subset of donors (responders) by blocking thromboxane synthesis [1]. Dipyridamole, a phosphodiesterase inhibitor, was found to be more effective as an inhibitor of the platelet release reaction specifically in platelets that were responsive to UK 34787, suggesting a synergistic or complementary effect [1].

Platelet Release Reaction Serotonin Thromboxane Pathway

Differential Response to Agonists: UK 34787's Sensitivity to Collagen vs. Adrenaline

The anti-aggregatory effect of UK 34787 is agonist-dependent. Low concentrations of UK 34787 inhibited platelet responses to collagen, but only a high concentration had any effect on platelet responses to adrenaline or adenosine diphosphate (ADP) [1]. This contrasts with broader-spectrum antiplatelet agents and indicates that UK 34787's efficacy is tied to the specific signaling pathways activated by different agonists.

Platelet Agonist Collagen Adrenaline

Optimal Research Applications for UK 34787 Based on Its Specific Pharmacological Profile


Mechanistic Dissection of Thromboxane A2's Role in Platelet Function

Researchers investigating the specific contribution of thromboxane A2 to platelet aggregation and the release reaction can use UK 34787 to isolate this pathway. Its high selectivity for thromboxane synthetase over COX and prostacyclin synthase [1] allows for the unambiguous attribution of observed effects to TXA2, without confounding changes in other prostanoids. This is particularly valuable in studies of thrombosis, hemostasis, and cardiovascular disease models where prostacyclin plays a protective role [2].

Investigating Platelet 'Responder' vs. 'Non-Responder' Phenotypes

The well-documented responder/non-responder phenomenon associated with UK 34787 [1] makes it a unique tool for studying inter-individual variability in platelet function and thromboxane pathway dependence. This can be used to explore the underlying mechanisms of resistance to thromboxane synthetase inhibition, such as differences in adenylate cyclase activity or prostanoid receptor function [2]. Such studies are essential for understanding personalized responses to antiplatelet therapies.

Comparison Studies with Newer Thromboxane Modulators (e.g., Dual Inhibitors/Receptor Antagonists)

UK 34787 serves as a critical reference compound for evaluating next-generation anti-thromboxane agents, such as dual thromboxane synthetase inhibitors/receptor antagonists (e.g., DT-TX 30) or pure receptor antagonists. By comparing the effects of a pure synthetase inhibitor like UK 34787 against a dual-acting compound [1], researchers can delineate the specific contributions of synthetase inhibition versus receptor antagonism to overall antiplatelet or anti-inflammatory effects.

Agonist-Specific Platelet Activation Studies (Collagen vs. Adrenaline/ADP)

Given that UK 34787 preferentially inhibits collagen-induced platelet activation over adrenaline- or ADP-induced activation at low concentrations [1], it is an ideal tool for dissecting agonist-specific signaling pathways. This allows researchers to study the relative contribution of the thromboxane amplification loop to different platelet activation routes, providing insight into the nuanced regulation of hemostasis and thrombosis.

Quote Request

Request a Quote for UK 34787

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.